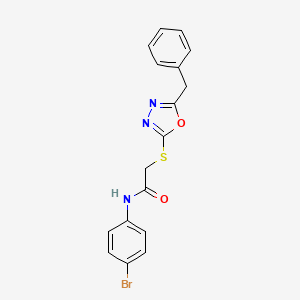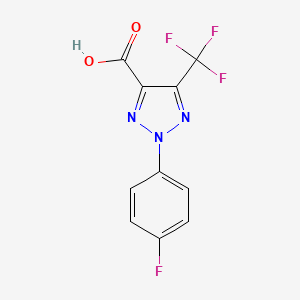
(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate is a heterocyclic compound that belongs to the pyrazole family. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is known for its unique structure, which includes a methoxy group, a methyl group, and an amine group attached to a pyrazole ring, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1H-pyrazol-5-yl)methanamine
- 3-Methoxy-1H-pyrazol-5-yl)methanamine
- 1-Methyl-1H-pyrazol-5-yl)methanamine
Uniqueness
(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate is unique due to the presence of both methoxy and methyl groups on the pyrazole ring, which enhances its reactivity and versatility in chemical synthesis
Eigenschaften
Molekularformel |
C8H13N3O5 |
|---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
(5-methoxy-2-methylpyrazol-3-yl)methanamine;oxalic acid |
InChI |
InChI=1S/C6H11N3O.C2H2O4/c1-9-5(4-7)3-6(8-9)10-2;3-1(4)2(5)6/h3H,4,7H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
OQBFMIJCRNZNCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)OC)CN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-](/img/structure/B11773861.png)
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11773866.png)



![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)
![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)


![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)

![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)


